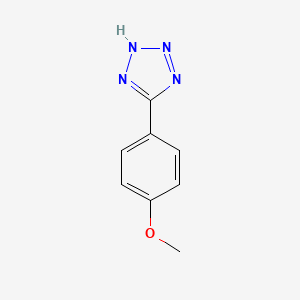

5-(4-methoxyphenyl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGHPBTKGLWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308651 | |

| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-51-8 | |

| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 206225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6926-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-methoxyphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Though not found in nature, its synthetic derivatives have garnered significant attention for their diverse biological activities, including antihypertensive, antibacterial, and anticancer properties.[3][4] A key feature of the 1H-tetrazole group is its ability to act as a metabolically stable bioisostere of a carboxylic acid, enhancing crucial drug-like properties such as lipophilicity and bioavailability.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(4-methoxyphenyl)-2H-tetrazole, a representative of the widely applicable 5-aryltetrazole class.

Section 1: Synthesis of this compound

The cornerstone of 5-substituted-1H-tetrazole synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide.[5] This method is highly efficient and versatile. Modern protocols have evolved to incorporate catalysts and greener solvents to improve safety and yield. The protocol detailed below is a robust and reproducible method for the preparation of this compound.

Underlying Principle: The [2+3] Cycloaddition Reaction

The formation of the tetrazole ring from a nitrile (R-C≡N) and an azide source (like sodium azide, NaN₃) is a classic example of a 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and the azide ion serves as the 1,3-dipole. The reaction can be facilitated by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide.[5][6] The use of zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), is particularly effective, allowing the reaction to proceed efficiently in water, which is a safer and more environmentally benign solvent compared to traditional organic solvents like DMF or toluene.[7][8]

Mechanism of Zinc-Catalyzed Tetrazole Synthesis

Caption: Zinc-catalyzed [2+3] cycloaddition for tetrazole synthesis.

Experimental Protocol

This protocol is adapted from established green chemistry methodologies for the synthesis of 5-substituted-1H-tetrazoles.

Materials and Reagents:

-

4-Methoxybenzonitrile

-

Sodium Azide (NaN₃) (EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE - HANDLE WITH EXTREME CAUTION)

-

Humic acid (as a catalyst) or Zinc Bromide (ZnBr₂)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxybenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and a catalytic amount of humic acid or zinc bromide (0.2 mmol).

-

Solvent Addition: Add 10 mL of deionized water to the flask.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[9]

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a catalyst like humic acid was used, it can be recovered by filtration at this stage.

-

Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the tetrazolate salt, causing the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

-

Drying: Dry the product thoroughly, for example, in a desiccator over P₂O₅. The expected product is a white solid.[9]

Safety Considerations: Handling Sodium Azide

Sodium azide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. It can also form highly explosive heavy metal azides. Therefore, the following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10]

-

Ventilation: All manipulations involving solid sodium azide or the reaction mixture should be performed in a certified chemical fume hood.[10]

-

Avoid Contact with Acids: Do not allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃) gas. The acidification step in the work-up must be performed slowly and in a fume hood.[10]

-

Avoid Contact with Metals: Do not use metal spatulas to handle sodium azide. Avoid contact with lead and copper, as this can form explosive metal azides. Ensure that the reaction waste is not poured down drains that may contain lead or copper pipes.[10]

-

Waste Disposal: All sodium azide-containing waste must be disposed of as hazardous waste according to institutional guidelines.[10]

Section 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results are standard for this class of molecules.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | [11] |

| Molecular Weight | 176.18 g/mol | [11] |

| Appearance | White solid | [9] |

| Melting Point | 231-232 °C | [9] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methoxy (-OCH₃) protons.

-

A doublet for the two aromatic protons ortho to the tetrazole ring.

-

A doublet for the two aromatic protons meta to the tetrazole ring (ortho to the methoxy group).

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.97 | Doublet (d) | 2H | Ar-H (ortho to tetrazole) |

| 7.15 | Doublet (d) | 2H | Ar-H (meta to tetrazole) |

| 3.83 | Singlet (s) | 3H | -OCH₃ |

(Data sourced from Wang et al., 2019)[9]

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 161.4 | Ar-C (para to tetrazole, attached to -OCH₃) |

| 154.8 | C-5 of tetrazole ring |

| 128.6 | Ar-CH (ortho to tetrazole) |

| 116.4 | Ar-C (ipso, attached to tetrazole) |

| 114.8 | Ar-CH (meta to tetrazole) |

| 55.4 | -OCH₃ |

(Data sourced from Wang et al., 2019)[9]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3150 | Medium | Aromatic C-H stretch |

| ~2800-3000 | Medium-Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1610 | Strong | Aromatic C=C stretch |

| ~1450-1550 | Medium-Strong | N=N and C=N stretching of the tetrazole ring |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1000-1150 | Medium | Tetrazole ring vibrations |

(Characteristic ranges based on analogous structures)[4][12]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion Peak (M⁺): m/z = 176.07

-

Common Fragmentation Pathways: For 5-substituted-1H-tetrazoles, a characteristic fragmentation is the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃), leading to significant fragment ions.[13]

Experimental Workflow Summary

Caption: Workflow from synthesis to characterization.

Conclusion

This guide has outlined a reliable and well-documented path for the synthesis and characterization of this compound. The presented [2+3] cycloaddition protocol, particularly when catalyzed in an aqueous medium, offers a safe, efficient, and environmentally conscious approach. The detailed characterization data provides a benchmark for researchers to verify the successful synthesis and purity of their product. As the demand for novel therapeutic agents and advanced materials continues to grow, a solid understanding of the synthesis and properties of foundational heterocyclic scaffolds like the one described herein is indispensable for the scientific community.

References

- 1. m.researching.cn [m.researching.cn]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. scielo.org.za [scielo.org.za]

- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. growingscience.com [growingscience.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 5-(4-methoxyphenyl)-2H-tetrazole: A Methodological Whitepaper for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and structural elucidation of 5-(4-methoxyphenyl)-2H-tetrazole. As a compound of significant interest within medicinal chemistry, understanding its three-dimensional architecture is paramount for rational drug design and the development of novel therapeutics. Tetrazole derivatives are recognized for their advantageous physicochemical properties, metabolic stability, and their role as bioisosteres for carboxylic acid and amide groups, making them crucial in drug development.[1] This document is structured to not only present a methodological workflow but to also provide the scientific rationale behind key experimental decisions, ensuring a self-validating and reproducible approach.

Introduction: The Significance of Tetrazoles in Modern Drug Discovery

The tetrazole moiety is a cornerstone in medicinal chemistry, appearing in a number of FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 5-substituted 1H- and 2H-tetrazoles are of particular interest as they can act as bioisosteres of carboxylic acids, influencing receptor binding and metabolic stability.[2] A detailed understanding of the crystal structure of compounds like this compound provides invaluable insights into their solid-state properties, intermolecular interactions, and potential binding modes with biological targets. This knowledge is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Proposed Synthesis of this compound

The synthesis of 5-substituted tetrazoles is well-established, with the most common route being the [3+2] cycloaddition of a nitrile with an azide.[2] The following protocol outlines a robust and efficient synthesis of the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-methoxybenzonitrile.

Materials:

-

4-methoxybenzonitrile

-

Sodium azide (NaN₃)

-

Triethylammonium chloride or Ammonium chloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and triethylammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:1) eluent.[3]

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture with 2M HCl to a pH of ~2-3 to protonate the tetrazole ring.

-

The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Single-Crystal Growth and X-ray Diffraction Analysis

The cornerstone of determining the crystal structure is the growth of high-quality single crystals suitable for X-ray diffraction analysis. This process can be challenging and often requires screening various crystallization conditions.

Experimental Protocol: Single-Crystal Growth

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Methods for Crystallization:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Selection of Crystals: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects for mounting on the diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional crystal structure of this compound.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data at a controlled temperature (typically 100 K to reduce thermal motion). Data collection strategies should aim for high completeness and redundancy.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain reflection intensities.

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

-

The final refinement should result in low residual factors (R-factors) and a good-of-fit (GOF) value.

-

Crystallographic Analysis Workflow Diagram

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features and Data Interpretation

Based on the crystal structures of similar tetrazole derivatives, several key structural features can be anticipated for this compound.

Molecular Geometry:

-

The tetrazole ring is expected to be planar.

-

The phenyl ring will also be planar. The dihedral angle between the tetrazole and phenyl rings will be a key conformational parameter, influencing the overall molecular shape and crystal packing.

Intermolecular Interactions:

-

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weak C-H···N interactions are likely to play a significant role in the crystal packing, potentially forming dimers or extended networks.[5]

-

π-π Stacking: The aromatic phenyl and tetrazole rings can participate in π-π stacking interactions, which are crucial in stabilizing the crystal lattice.[5]

-

Other Weak Interactions: van der Waals forces and potentially C-H···π interactions will also contribute to the overall crystal packing.

Data Presentation: The final crystallographic data should be summarized in a standard format, as shown in the table below. This allows for easy comparison with other known structures and for deposition in crystallographic databases.

| Parameter | Expected Value/Information |

| Chemical Formula | C₈H₈N₄O[6] |

| Molecular Weight | 176.18 g/mol [6] |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (ų) | To be determined |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Absorption Coefficient | mm⁻¹ |

| F(000) | To be determined |

| Crystal Size | mm |

| Theta range for data collection | ° |

| Index ranges | h, k, l |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Completeness to theta | % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis and crystal structure determination of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development can obtain high-quality structural data. This information is invaluable for understanding the solid-state properties of this important class of compounds and for guiding the design of new and improved therapeutic agents. Future work should focus on co-crystallization studies with relevant biological targets to elucidate the specific binding interactions that govern its pharmacological activity.

References

- Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a. (n.d.). Google.

- 5-(4-methoxyphenyl)-2H-tetraazole. (2025). Chemical Synthesis Database.

- Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central.

-

Crystal structure analysis of methanone. (n.d.). PubMed Central. Retrieved from

- Burkardt, L. A., & Moore, D. W. (n.d.). X-Ray Diffraction Patterns for Some Tetrazole Derivatives. Analytical Chemistry.

- Burkardt, L. A., & Moore, D. W. (1952). X-Ray Diffraction Patterns for Some Tetrazole Derivatives. ACS Publications.

- Moore, D. W., & Burkardt, L. A. (1954). X-Ray Powder Diffraction Patterns of Some Tetrazole Derivatives. Analytical Chemistry.

- Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.). International Journal of Advanced Chemistry Research.

-

Crystal structure analysis of methanone. (2018). ResearchGate. Retrieved from

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed Central.

- Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane. (n.d.). ResearchGate.

- Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles. (2025). ResearchGate.

- 5-(Furan-2-yl)-2-(4-methoxyphenyl)tetrazole. (n.d.). PubChem.

- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. (n.d.).

- 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. (n.d.). ResearchGate.

- 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.

- 5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. (n.d.). Manipal Research Portal.

- Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2025). ResearchGate.

- Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2025). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure analysis of [5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-yl](thiophen-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(4-methoxyphenyl)-2H-tetrazole

Introduction

Welcome to a comprehensive technical exploration of the spectroscopic characterization of 5-(4-methoxyphenyl)-2H-tetrazole. This molecule, belonging to the versatile class of tetrazole heterocycles, is of significant interest in medicinal chemistry and drug development.[1] Tetrazoles are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[1][2] The structural integrity and purity of such compounds are paramount, making robust analytical characterization a critical step in the research and development pipeline.

This guide moves beyond simple data reporting. It is designed for researchers, scientists, and drug development professionals, providing not just the "what" but the "why" behind the analytical choices. We will delve into the core spectroscopic techniques—NMR, FT-IR, Mass Spectrometry, and UV-Vis—to build a complete and unambiguous structural profile of this compound. Each section is structured to provide theoretical grounding, detailed experimental protocols, data interpretation, and visual aids to ensure a thorough understanding.

Molecular Structure Overview

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a five-membered tetrazole ring attached to a methoxy-substituted phenyl ring. The molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol .[3]

The key structural features to be identified by spectroscopy are:

-

The tetrazole ring (C-N, N=N bonds).

-

The para-substituted benzene ring.

-

The methoxy group (-OCH₃).

-

The acidic proton on the tetrazole ring (N-H).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons. For this compound, the key is to correctly assign the aromatic protons, which exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, and the singlet from the methoxy group protons. The acidic N-H proton of the tetrazole ring is often broad and may exchange with deuterium if a protic solvent like D₂O is present. Using an aprotic polar solvent like DMSO-d₆ is crucial for observing this proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it solubilizes the compound well and its residual solvent peak does not interfere with key signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Presentation & Interpretation: The ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals, plus the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~ 7.97 | Doublet (d) | 2H | Ar-H (ortho to tetrazole) | These protons are deshielded by the electron-withdrawing effect of the tetrazole ring. |

| ~ 7.15 | Doublet (d) | 2H | Ar-H (meta to tetrazole) | These protons are shielded by the electron-donating methoxy group. |

| ~ 3.83 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl group are chemically equivalent and show no coupling. |

| > 16 (variable) | Broad Singlet (br s) | 1H | N-H (tetrazole) | The acidic proton signal is often very broad and downfield; its position can be concentration and temperature-dependent. |

Note: The exact chemical shifts are based on literature values for similar compounds and may vary slightly.[4][5]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Key signals to identify include the tetrazole carbon, the quaternary carbons of the phenyl ring, and the methoxy carbon. A broadband proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz). A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Presentation & Interpretation: The ¹³C NMR spectrum in DMSO-d₆ will display the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~ 161.3 | C-OCH₃ (aromatic) | The carbon directly attached to the electron-donating oxygen atom is significantly deshielded. |

| ~ 155.1 | C (tetrazole) | The carbon within the electron-deficient tetrazole ring appears at a characteristic downfield shift. |

| ~ 128.5 | CH (aromatic, ortho to tetrazole) | Aromatic CH carbons. |

| ~ 116.1 | C (aromatic, ipso to tetrazole) | Quaternary carbon attached to the tetrazole ring. |

| ~ 114.7 | CH (aromatic, meta to tetrazole) | Aromatic CH carbons. |

| ~ 55.4 | -OCH₃ | The aliphatic carbon of the methoxy group appears in the expected upfield region. |

Note: The exact chemical shifts are based on literature values for similar compounds.[4][5]

Caption: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds act like fingerprints. For our compound, we expect to see characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, the tetrazole ring system, and the C-O ether linkage. The absence of a strong nitrile (C≡N) peak around 2200 cm⁻¹ is a key confirmation that the cycloaddition reaction to form the tetrazole was successful.[6]

Experimental Protocol:

-

Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Causality |

| 3450 - 3100 | N-H Stretch | Tetrazole N-H | Broad absorption characteristic of a hydrogen-bonded N-H group. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the sp² C-H bonds on the phenyl ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-OCH₃) | Stretching vibrations of the sp³ C-H bonds of the methoxy group. |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the benzene ring. |

| 1500 - 1400 | N=N, C=N Stretch | Tetrazole Ring Skeletal | Complex vibrations involving the entire tetrazole ring structure. |

| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric stretching of the Ar-O-CH₃ bond. |

| 1050 - 1000 | C-O Stretch | Aryl-Alkyl Ether | Symmetric stretching of the Ar-O-CH₃ bond. |

Note: Frequencies are approximate and based on typical values for these functional groups.[4][7]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for unambiguous formula determination. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely be observed as the protonated molecular ion, [M+H]⁺.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Analysis: Identify the molecular ion peak and calculate its elemental composition.

Data Presentation & Interpretation:

-

Molecular Formula: C₈H₈N₄O

-

Exact Mass (Calculated): 176.070

-

Expected Ion (ESI+): [M+H]⁺

-

Expected m/z: 177.077

The observation of a peak at m/z 177.077 (with high mass accuracy in HRMS) provides definitive proof of the compound's elemental formula. Fragmentation patterns (MS/MS) could also be analyzed to further confirm the structure, with likely losses of N₂ from the tetrazole ring or cleavage of the methoxy group.

Caption: Workflow for Mass Spectrometry analysis via ESI.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated system formed by the phenyl and tetrazole rings. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reactions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., spectroscopic grade ethanol or methanol). A concentration in the micromolar range is typical.

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Scan: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance.

Data Presentation & Interpretation: The UV-Vis spectrum is expected to show a strong absorption band.

-

λ_max (Wavelength of Maximum Absorbance): Expected in the range of 250-280 nm.

-

Interpretation: This absorption corresponds to the π → π* electronic transition of the conjugated aromatic system. The position of λ_max is sensitive to the solvent and the electronic nature of the substituents on the aromatic ring. The methoxy group, being an auxochrome, influences the position and intensity of this band.

Integrated Analysis and Conclusion

No single spectroscopic technique can unambiguously determine a chemical structure. True confidence is achieved by integrating the data from all methods.

-

Mass Spectrometry confirms the elemental formula (C₈H₈N₄O).

-

FT-IR confirms the presence of key functional groups (N-H, aromatic ring, ether) and the absence of starting materials (e.g., nitrile).

-

¹³C NMR confirms the carbon skeleton, showing the correct number and type of carbon atoms.

-

¹H NMR provides the final piece of the puzzle, showing the connectivity and relative positions of the protons, confirming the para-substitution pattern on the phenyl ring.

Together, these techniques provide a self-validating system of evidence that rigorously confirms the identity and structure of this compound, ensuring the quality and reliability required for subsequent research and development activities.

References

-

Skwierawska, A., et al. (2015). Synthesis and spectroscopic properties of new bis-tetrazoles. Structural Chemistry, 26, 1145–1153. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-(4-methoxyphenyl)-2H-tetraazole. Retrieved from [Link]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604. Available at: [Link]

-

Wang, H., et al. (2019). Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. RSC Advances. Available at: [Link]

-

Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

- Supporting Information for an unspecified article providing NMR data for 2-(1,4-dioxan-2-yl)-5-(4-methoxyphenyl)-2H-tetrazole. (n.d.).

-

Hassan, A. S., et al. (2015). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 5(52), 41725-41732. Available at: [Link]

-

Gomha, S. M., et al. (2017). The FT-IR spectra of 5-phenyl-1H-tetrazole. ResearchGate. Available at: [Link]

-

Shinde, S. B., et al. (2015). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Industrial Chemistry, 6, 219-225. Available at: [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 109(11), 5313-5365. Available at: [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. growingscience.com [growingscience.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-2H-tetrazole

Abstract

5-(4-methoxyphenyl)-2H-tetrazole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal and materials science. Its structural motif, featuring a tetrazole ring, serves as a crucial bioisostere for carboxylic acids, a property extensively leveraged in drug design to enhance pharmacokinetic profiles by improving metabolic stability and membrane permeability.[1] This guide provides a comprehensive exploration of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, characterization, and reactivity. We will delve into its structural features, spectroscopic signatures, and thermal characteristics, supported by detailed experimental protocols and authoritative references to provide a self-validating framework for researchers.

Molecular Structure and Isomerism

This compound is characterized by a five-membered tetrazole ring, containing four nitrogen atoms and one carbon atom, attached to a 4-methoxyphenyl group.[2] The compound's molecular formula is C₈H₈N₄O, and it has a molecular weight of approximately 176.18 g/mol .[1][3]

A critical aspect of 5-substituted tetrazoles is the existence of tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to two primary tautomeric forms: the 1H- and 2H-tetrazoles. While the 2H-tautomer is often more stable in the gas phase, the 1H form is typically predominant in solution.[4] This equilibrium is a crucial consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 5-substituted tetrazoles.

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6926-51-8 | [1][2][3] |

| Molecular Formula | C₈H₈N₄O | [1][2][3] |

| Molecular Weight | 176.18 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 231-238 °C | [1][3] |

| Storage Temperature | 0-8 °C | [1][5] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Chemical Reactivity

Synthesis

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[4] For this compound, this involves the reaction of 4-methoxybenzonitrile with an azide source, such as sodium azide, often catalyzed by an acid or a Lewis acid in a suitable solvent like DMF.

Caption: General synthesis workflow for 5-aryl-tetrazoles.

Reactivity

-

Acidity: The N-H proton of the tetrazole ring is acidic, allowing the compound to form salts with bases. This property is central to its role as a carboxylic acid bioisostere.

-

Alkylation: The tetrazole ring can be alkylated at different nitrogen positions, leading to the formation of N1 or N2-substituted isomers. The regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the alkylating agent.

-

Thermal Stability: Tetrazole compounds are known for their high nitrogen content and positive heats of formation.[6] While generally stable, they can undergo thermal decomposition at elevated temperatures, typically releasing nitrogen gas. This property is significant for safety considerations and in the field of energetic materials.[6][7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands for related tetrazole structures include:

-

N-H Stretching: A broad band is often observed in the 2500-3400 cm⁻¹ region, indicative of the acidic proton and hydrogen bonding.[8]

-

C-H Stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹.

-

Ring Vibrations (C=N, N=N): The tetrazole ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.[9][10]

-

C-O Stretching: The methoxy group shows a characteristic C-O stretch, usually around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For a similar compound, 5-(methacrylamido)tetrazole, in DMSO-d₆, the N-H proton of the tetrazole ring appears as a broad singlet at a significantly downfield chemical shift, around 15.50 ppm.[9] For this compound, one would expect:

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

Methoxy Protons: A sharp singlet around 3.8 ppm for the -OCH₃ group.

-

N-H Proton: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the tetrazole ring, the aromatic carbons (including the ipso, ortho, meta, and para carbons), and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns. Under electrospray ionization (ESI), 5-substituted 1H-tetrazoles exhibit characteristic fragmentation. In positive ion mode, a common fragmentation pathway is the elimination of a neutral hydrazoic acid (HN₃) molecule.[11] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[11]

Experimental Methodologies

Protocol: Synthesis of this compound

Causality: This protocol utilizes the well-established [2+3] cycloaddition, a reliable method for forming the tetrazole ring.[4] DMF is chosen as the solvent for its high boiling point and ability to dissolve the reactants. Ammonium chloride acts as a proton source to facilitate the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxybenzonitrile (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into acidified water (e.g., with 1M HCl).

-

Precipitation & Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Validation: Confirm the identity and purity of the product using melting point analysis, IR, and NMR spectroscopy.

Protocol: Characterization via FT-IR Spectroscopy

Causality: The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples, minimizing interference from solvents.

-

Sample Preparation: Grind a small amount (1-2 mg) of the dried product with anhydrous potassium bromide (KBr) (approx. 100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectral Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to literature values for known functional groups to confirm the structure.[10]

Applications and Significance

The primary significance of this compound in research and development lies in its role as a bioisostere for the carboxylic acid group.[1] This substitution can lead to:

-

Improved Pharmacokinetics: Enhanced metabolic stability and better cell membrane permeability compared to the corresponding carboxylic acid.

-

Modulated Acidity: The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.

-

Diverse Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and is also used in the development of advanced agrochemicals and materials like polymers and coatings.[1]

Conclusion

This compound is a versatile compound with well-defined physicochemical properties that make it a valuable building block in pharmaceutical and material sciences. Understanding its synthesis, structural characteristics, and spectroscopic signatures is paramount for its effective utilization. This guide has synthesized key technical data and methodologies to provide a solid, authoritative foundation for professionals working with this important chemical entity.

References

-

Chemical Synthesis Database. (2025). 5-(4-methoxyphenyl)-2H-tetraazole. [Link]

-

Bhandary, B., et al. (2018). Crystal structure analysis of methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1178–1181. [Link]

-

MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 5-(4-Methylphenyl)-2H-tetrazole. [Link]

-

Bon, R. S., et al. (2011). Tetrazoles via Multicomponent Reactions. Molecules, 16(12), 10013–10046. [Link]

-

ResearchGate. (2018). Crystal structure analysis of methanone. [Link]

-

Gómez-Zavaglia, A., et al. (2007). Infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole. Journal of Molecular Structure, 834-836, 338-346. [Link]

-

ResearchGate. (2019). Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d₆. [Link]

-

Chemical Synthesis Database. (2025). 5-(4-methoxyphenoxy)-1-phenyl-1H-tetraazole. [Link]

-

ResearchGate. (2010). Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles. [Link]

-

Jubie, S., et al. (1997). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 40(1), 129-134. [Link]

-

PubChem. (n.d.). 5-(Furan-2-yl)-2-(4-methoxyphenyl)tetrazole. [Link]

-

ResearchGate. (2017). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Jumina, et al. (2012). Synthesis and Antiplasmodial Activity of 2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline Derivative. Makara Journal of Science, 16(2), 115-121. [Link]

-

Reva, I., et al. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(11), 3192. [Link]

-

ResearchGate. (2018). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe₃O₄@SiO₂ (B), Fe.... [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂. South African Journal of Chemistry, 68, 133-137. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8N4O, 1 gram. [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

PubChem. (n.d.). 2-[5-(4-Methoxyphenyl)-1,2,3,4-tetrazol-2-yl]ethanamine. [Link]

-

Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]

-

ResearchGate. (2020). Synthesis and characterization of 2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: A high-nitrogen energetic material with low sensitivities and high thermal stability. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6926-51-8: this compound [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. maxapress.com [maxapress.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.org.za [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lifesciencesite.com [lifesciencesite.com]

The Multifaceted Biological Activities of 5-(4-methoxyphenyl)-2H-tetrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisosteric analog for carboxylic acid and cis-amide groups, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Among the vast array of tetrazole-containing compounds, derivatives of 5-(4-methoxyphenyl)-2H-tetrazole have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

Synthesis of this compound Derivatives

The synthesis of 5-substituted tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[3] For this compound, the typical starting material is 4-methoxybenzonitrile.

General Synthesis Protocol:

A common and effective method for the synthesis of this compound involves the reaction of 4-methoxybenzonitrile with sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling solvent like N,N-dimethylformamide (DMF).

Step-by-step Methodology:

-

Reaction Setup: To a solution of 4-methoxybenzonitrile in DMF, add sodium azide and ammonium chloride.

-

Heating: The reaction mixture is typically heated to a temperature ranging from 110-130 °C for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.[4]

Derivatization at the tetrazole ring's nitrogen atoms can be achieved through subsequent alkylation or acylation reactions to explore structure-activity relationships.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents against various human cancer cell lines.[5]

Mechanism of Action:

While the precise mechanisms are still under investigation for this specific scaffold, tetrazole derivatives, in general, are known to exert their anticancer effects through various pathways, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[2]

-

Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as protein kinases.[2]

Molecular docking studies on similar tetrazole derivatives have suggested potential binding interactions with the active sites of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in cancerous tissues.[6]

Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, PC-3, HepG-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data Summary:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-methoxyphenyl)-2-phenyl-pyrazol-3-one derivative 6a | HCT-116 | >100 | [5] |

| 5-(4-methoxyphenyl)-2-phenyl-pyrazol-3-one derivative 6j | HCT-116 | 15.2 | [5] |

| 5-(4-methoxyphenyl)-2-phenyl-pyrazol-3-one derivative 7k | PC-3 | 12.8 | [5] |

Antimicrobial and Antifungal Activity

The tetrazole scaffold is a component of several clinically used antimicrobial drugs.[7] Derivatives of this compound have also been investigated for their potential to combat bacterial and fungal pathogens.

Mechanism of Action:

The antimicrobial action of tetrazole derivatives can be attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

-

Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.

-

Interference with Nucleic Acid Synthesis: Preventing the replication and transcription of microbial DNA.

-

Enzyme Inhibition: Targeting microbial enzymes that are crucial for survival.

Molecular docking studies on some tetrazole derivatives have shown potential interactions with enzymes like cytochrome P450 14α-sterol demethylase, a key enzyme in fungal cell membrane biosynthesis.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data Summary:

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)-4-methylaniline | C. albicans | >1000 | [8] |

| 4-chloro-N-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)aniline | C. albicans | >1000 | [8] |

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Tetrazole derivatives have shown promise as anti-inflammatory agents.[9]

Mechanism of Action:

The anti-inflammatory effects of tetrazole derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators. This can involve:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

-

Modulation of Cytokine Production: Suppressing the release of pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[1][10][11]

Step-by-step Methodology:

-

Animal Model: Typically, rats or mice are used for this assay.

-

Compound Administration: The animals are pre-treated with the this compound derivative or a standard anti-inflammatory drug (e.g., indomethacin) at a specific dose.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and tetrazole rings.[12]

-

Substituents on the Phenyl Ring: The presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with biological targets. The methoxy group at the para position is a key feature of the parent compound.

-

Substituents on the Tetrazole Ring: Alkylation or acylation at the nitrogen atoms of the tetrazole ring can affect the lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the this compound core to enhance potency and selectivity for specific biological targets.

-

Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

The continued exploration of this compound derivatives holds significant promise for the discovery and development of new and effective drugs to address unmet medical needs.

References

- Bhaskara, V., & Mohite, P. B. (2010).

-

In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b . (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of Novel 2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. (2008). Acta Chimica Slovenica, 55(3), 554-559.

- Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. (2014). Medicinal Chemistry Research, 23(8), 3648–3657.

-

5-(4-methoxyphenyl)-2H-tetraazole. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

- Fathy, U., et al. (2015). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.

- Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}. (2020).

- Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2014).

-

Carrageenan-induced inflammation assay, paw diameter in... (n.d.). ResearchGate. Retrieved from [Link]

- SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL)-4,5-DIHYDRO-1H. (2011).

- Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2004). British Journal of Pharmacology, 142(5), 875–886.

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6985.

- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.

- Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2020). Molecules, 25(22), 5439.

- Tetrazole: A privileged scaffold for the discovery of anticancer agents. (2015).

- Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. (2022). Egyptian Journal of Chemistry, 65(13), 761-769.

- Mechanism of action of tetrazole-derived anticancer agents. (2023).

- Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl). (n.d.).

- Tetrazoles via Multicomponent Reactions. (2012).

- Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 855-866.

- (PDF) Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. (2010).

- Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. (2020).

- Kumar, P., & Knaus, E. E. (1991). Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. Drug Design and Delivery, 7(4), 287–294.

- SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIV

- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (2021). International Journal of Molecular Sciences, 22(19), 10732.

- Synthesis and Anti Inflammatory activity of some 5-phenyl-1-(Acyl)-1,2,3,4- Tetrazole. (2010).

- Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Comput

- Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. (2020). Bioorganic & Medicinal Chemistry, 28(15), 115599.

- Structure-activity Relationship Studies on a Series of Novel, Substituted 1-benzyl-5-phenyltetrazole P2X7 Antagonists. (2006). Journal of Medicinal Chemistry, 49(11), 3205–3217.

- Nagaraj, A., et al. (2023). Synthesis and in-vitro antibacterial and antifungal activities of novel flavone derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3444-3451.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12.

- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article. (2022). Pharmaspire, 14(1), 1-13.

- Tetrazole: A privileged scaffold for the discovery of anticancer agents. (2022). Chemical Biology & Drug Design, 100(3), 419-442.

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry, 27(12), 1565–1570.

- Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (2012).

- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012).

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2021). Pharmaceuticals, 14(11), 1105.

-

Synthesis, characterization and antimicrobial studies of 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[4][8][13] triazolo-3-ones and their corresponding sulfones. (2010). European Journal of Medicinal Chemistry, 45(8), 3329–3334.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry, 27(12), 1565-1570.

- Design, Synthesis, and Structure-Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. (2011).

- Synthesis, Study Antimicrobial, and Antioxidant Agents of New Tetrazole Derivatives Containing 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazol. (2024). ResearchGate.. (2024).

Sources

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Medicinal Chemistry Applications of 5-(4-methoxyphenyl)-2H-tetrazole

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, revered for its unique physicochemical properties and its role as a bioisostere for carboxylic acids and cis-amide groups. This guide delves into the specific potential of 5-(4-methoxyphenyl)-2H-tetrazole, a compound distinguished by the presence of a methoxy-substituted phenyl ring at the 5-position. This structural feature is frequently associated with a range of favorable pharmacological activities. We will explore the synthetic pathways, established and putative biological activities, and prospective therapeutic applications of this molecule, underpinned by a critical analysis of relevant structure-activity relationships (SAR). This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, providing a synthesized understanding of the current landscape and future directions for this compound and its analogs.

The Tetrazole Scaffold: A Privileged Structure in Drug Design

The five-membered, nitrogen-rich heterocyclic ring of tetrazole is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its prominence stems from a combination of desirable attributes:

-

Bioisosterism: The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. This substitution can enhance metabolic stability, improve oral bioavailability, and modulate lipophilicity, thereby overcoming common pharmacokinetic challenges.

-

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can lead to a longer duration of action and a more predictable pharmacokinetic profile.

-

Diverse Biological Activities: Tetrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antidiabetic properties.

The versatility of the tetrazole scaffold is further enhanced by the potential for substitution at various positions on the ring, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

Synthesis and Physicochemical Properties of this compound

The synthesis of 5-substituted tetrazoles is well-established in the chemical literature. A common and efficient method involves the [3+2] cycloaddition reaction between an organonitrile and an azide source.

General Synthetic Protocol

A typical synthetic route to this compound involves the reaction of 4-methoxybenzonitrile with an azide salt, such as sodium azide, often in the presence of a proton source or a Lewis acid catalyst.

Figure 1: General synthetic scheme for this compound.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O | |

| Molecular Weight | 176.18 g/mol | |

| Melting Point | 235-238 °C |

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound can be inferred from studies on structurally related compounds. The presence of the 4-methoxyphenyl group is a key determinant of its biological activity profile.

Anticancer Activity

The methoxyphenyl moiety is a common feature in a variety of anticancer agents. While direct studies on the anticancer activity of this compound are limited, related compounds have shown promise. For instance, derivatives of 1,3,4-thiadiazole bearing a 4-methoxyphenyl group have demonstrated activity against breast cancer cell lines. This suggests that the 4-methoxyphenyl substituent can contribute to cytotoxic effects against cancer cells.

The proposed mechanism of action for many tetrazole-based anticancer agents involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

The tetrazole ring, as a bioisostere of the carboxylic acid group, is a well-known pharmacophore in the design of anti-inflammatory drugs. A study on 5-aryl-2H-tetrazoles has highlighted their potential as superoxide scavengers and anti-inflammatory agents. The 4-methoxyphenyl group, in particular, has been incorporated into various anti-inflammatory compounds. For example, derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have exhibited anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory cytokine production.

Antimicrobial Activity